molecular formula C34H31N5O4 B1209831 U-76074 CAS No. 119813-15-9

U-76074

Cat. No.: B1209831
CAS No.: 119813-15-9
M. Wt: 573.6 g/mol
InChI Key: XHPVXGJAGWHKNR-GVWUWIDXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

U-76074 is a DNA-reactive cyclopropylpyrroloindole (CPI) analogue derived from the prodrug carzelesin (U-80244). Its activation involves two sequential steps: (1) hydrolysis of carzelesin’s phenylurethane substituent to form the intermediate U-76073, followed by (2) intramolecular ring closure to generate the active cyclopropyl-containing species, this compound . This compound acts as a DNA minor-groove binder, forming covalent N3-adenine adducts in a sequence-selective manner, which disrupts DNA replication and transcription, leading to cytotoxic effects . Unlike its prodrug carzelesin, this compound exhibits rapid DNA-binding kinetics but requires metabolic activation for therapeutic delivery .

Properties

CAS No.

119813-15-9

Molecular Formula

C34H31N5O4

Molecular Weight

573.6 g/mol

IUPAC Name

6-(diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C34H31N5O4/c1-4-38(5-2)23-8-6-19-12-28(43-27(19)13-23)32(41)36-22-7-9-24-20(10-22)11-25(37-24)33(42)39-17-21-15-34(21)29(39)14-26(40)31-30(34)18(3)16-35-31/h6-14,16,21,35,37H,4-5,15,17H2,1-3H3,(H,36,41)/t21?,34-/m0/s1

InChI Key

XHPVXGJAGWHKNR-GVWUWIDXSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6C[C@@]67C5=CC(=O)C8=C7C(=CN8)C

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C

Synonyms

U 76074
U-76,074
U-76074

Origin of Product

United States

Preparation Methods

The preparation of U-76074 involves the activation of Carzelesin through a two-step reaction. Initially, the phenyl-urethane substituent of Carzelesin undergoes hydrolysis to form the intermediate compound U-76073. This intermediate then undergoes ring closure to form the active compound this compound .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Mechanistic Similarities :

  • Both U-76074 and adozelesin are CPI analogues with cyclopropyl groups that mediate covalent DNA adduct formation.
  • Both target adenine-rich regions in the DNA minor groove, inducing similar cytotoxic effects .

Key Differences :

  • Therapeutic Efficacy: Adozelesin demonstrated transient tumor shrinkage in preclinical models (e.g., human lung LX-1 and ovarian 2780 carcinomas), but tumors regrew rapidly after treatment cessation. In contrast, carzelesin (via this compound activation) caused sustained tumor regression with minimal regrowth .
  • Clinical Progress: Adozelesin advanced to Phase I clinical trials but showed limitations in schedule dependency and cumulative toxicity, whereas carzelesin/U-76074 exhibited broader route independence (effective via intravenous, intraperitoneal, subcutaneous, and oral administration) .

Comparison with Carzelesin (U-80244)

Activation and Pharmacokinetics :

Parameter Carzelesin (U-80244) This compound
Activation Half-Life 18–52 min (plasma-dependent) Immediate DNA binding
DNA Affinity Low (prodrug form) High (active form)
Bioavailability Detectable in plasma Undetectable in plasma

Therapeutic Outcomes :

  • Carzelesin’s prodrug design ensures prolonged circulation and gradual release of this compound, enhancing tumor penetration. In murine models, carzelesin achieved 97% tumor growth inhibition in pancreatic ductal adenocarcinoma (a notoriously resistant tumor) and 100% complete remissions in early-stage ovarian carcinoma, outperforming direct this compound administration .
  • This compound, while potent in vitro, showed reduced in vivo efficacy due to rapid metabolic clearance and poor tissue distribution .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Activation Kinetics of Carzelesin Across Species

Species Plasma Half-Life (U-76073 → this compound) Cell Medium Half-Life
Mouse 18 min ~40 min
Rat 52 min ~40 min
Human 22 min ~40 min

Data from preclinical studies .

Table 2: Efficacy in Preclinical Tumor Models

Tumor Model Carzelesin Efficacy This compound Efficacy Adozelesin Efficacy
L1210 Leukemia 90% TGI* 70% TGI 75% TGI
Pancreatic Ductal 02 97% TGI 60% TGI 50% TGI
Human Ovarian 2780 100% CR† N/A 30% CR

TGI: Tumor Growth Inhibition; CR: Complete Remission .

Research Findings and Clinical Implications

  • Metabolic Stability : this compound’s inability to be detected in human plasma during Phase I trials (despite carzelesin administration) suggests rapid DNA binding or instability in circulation, highlighting the prodrug’s superior delivery .
  • Tumor Selectivity : Carzelesin’s slow activation reduces off-target toxicity, whereas direct this compound use risks systemic DNA damage .
  • Resistance Profile : Carzelesin/U-76074 overcame resistance in pancreatic and ovarian cancers, unlike adozelesin, which failed in resistant models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.